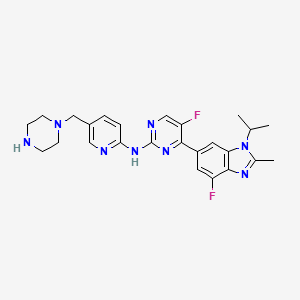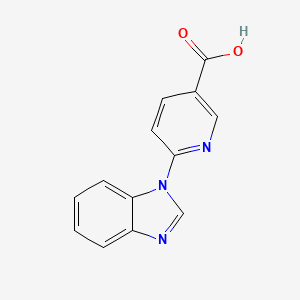
Abemaciclib Metabolites M2
Vue d'ensemble
Description
LSN2839567, également connu sous le nom de Métabolite M2 d'Abemaciclib, est un inhibiteur puissant des kinases dépendantes des cyclines 4 et 6 (CDK4 et CDK6). Il s'agit d'un métabolite de l'Abemaciclib, un médicament utilisé dans le traitement de certains types de cancer du sein. LSN2839567 a montré une activité anticancéreuse significative et est utilisé dans diverses applications de recherche scientifique .
Méthodes De Préparation
La préparation de LSN2839567 implique le métabolisme de l'Abemaciclib. L'Abemaciclib est synthétisé par une série de réactions chimiques, notamment des réactions de cyclisation et de substitution. Les voies de synthèse et les conditions réactionnelles spécifiques pour la préparation de l'Abemaciclib sont exclusives et non divulguées au public. la production industrielle de l'Abemaciclib implique une synthèse chimique à grande échelle utilisant des techniques avancées de chimie organique .
Analyse Des Réactions Chimiques
LSN2839567 subit diverses réactions chimiques, notamment :
Oxydation : LSN2839567 peut être oxydé pour former différents métabolites.
Réduction : Il peut subir des réactions de réduction dans des conditions spécifiques.
Substitution : LSN2839567 peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
LSN2839567 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Certaines de ses applications comprennent :
Recherche sur le cancer : LSN2839567 est utilisé pour étudier les mécanismes de croissance et de prolifération des cellules cancéreuses.
Développement de médicaments : Il est utilisé dans le développement de nouveaux médicaments anticancéreux et dans l'étude du métabolisme et de la pharmacocinétique des médicaments.
Études biologiques : LSN2839567 est utilisé pour étudier les voies moléculaires impliquées dans la régulation du cycle cellulaire et l'apoptose.
Mécanisme d'action
LSN2839567 exerce ses effets en inhibant les kinases dépendantes des cyclines 4 et 6 (CDK4 et CDK6). Ces kinases sont essentielles pour la progression du cycle cellulaire de la phase G1 à la phase S. En inhibant les CDK4 et CDK6, LSN2839567 empêche la phosphorylation de la protéine du rétinoblastome, bloquant ainsi la progression du cycle cellulaire et induisant l'arrêt du cycle cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui dépendent d'une division cellulaire rapide pour leur croissance .
Applications De Recherche Scientifique
LSN2839567 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Cancer Research: LSN2839567 is used to study the mechanisms of cancer cell growth and proliferation.
Drug Development: It is used in the development of new anticancer drugs and in the study of drug metabolism and pharmacokinetics.
Biological Studies: LSN2839567 is used to investigate the molecular pathways involved in cell cycle regulation and apoptosis.
Mécanisme D'action
LSN2839567 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, LSN2839567 prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in cancer cells, which rely on rapid cell division for growth .
Comparaison Avec Des Composés Similaires
LSN2839567 est similaire à d'autres inhibiteurs des CDK4 et CDK6, tels que :
Palbociclib : Un autre inhibiteur des CDK4 et CDK6 utilisé dans le traitement du cancer du sein.
Ribociclib : Un inhibiteur des CDK4 et CDK6 ayant une activité anticancéreuse similaire.
Ce qui distingue LSN2839567, c'est son rôle spécifique en tant que métabolite de l'Abemaciclib, qui lui permet d'être utilisé dans des études sur le métabolisme et la pharmacocinétique des médicaments. De plus, son inhibition puissante des CDK4 et CDK6 en fait un outil précieux dans la recherche sur le cancer .
Propriétés
IUPAC Name |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZDCRFGCEEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2369105.png)
![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)
![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)

![N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2369115.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)
![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)
